2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of benzimidazoles. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the phenylethyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. The phenylethyl group can then be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Benzimidazole: The parent compound of the benzimidazole class, known for its wide range of biological activities.
Uniqueness
2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its specific structural features, which combine the properties of both phenethylamine and benzimidazole. This combination allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H20ClN3 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-[1-(2-phenylethyl)benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c18-12-10-17-19-15-8-4-5-9-16(15)20(17)13-11-14-6-2-1-3-7-14;/h1-9H,10-13,18H2;1H |
InChI Key |
KXFCETMSZOZXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCN.Cl |
Origin of Product |
United States |
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